![molecular formula C6H12N2O3 B1582213 3-(3-Aminopropanoylamino)propanoic acid CAS No. 2140-53-6](/img/structure/B1582213.png)
3-(3-Aminopropanoylamino)propanoic acid
Overview
Description
3-Aminopropanoic acid, also known as beta-alanine, is a naturally-occurring beta-amino acid comprising propionic acid with the amino group in the 3-position . It exists in all living species, ranging from bacteria to humans . It’s found in foods such as beers, blackcurrants, and garden tomatoes .
Synthesis Analysis
A study reported the synthesis of a compound using a dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) . This might provide some insights into the potential synthesis methods for similar compounds.Molecular Structure Analysis
The molecular structure of similar compounds involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Chemical Reactions Analysis
In a study, mixed-ligand complexes were prepared by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60 °C for 36 h . This might give some idea about the potential chemical reactions involving similar compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized by elemental analysis, DSC/TGA, and cyclic voltammetry .Scientific Research Applications
Synthesis and Chemical Properties :
- 3-(N-alkylamino)-1-propanols, related to 3-(3-Aminopropanoylamino)propanoic acid, have been synthesized using lithium aluminum hydride reduction, providing insights into aminopropanols' synthesis methods (Artyushin et al., 1991).
Biomedical Research :
- The chemical stability of oligonucleotides containing 3'-propanolamine, a derivative of 3-amino-1-propanol, was investigated, offering insights into the synthesis of modified oligonucleotides for biomedical applications (Vu et al., 1995).
Fluorescent Derivatisation of Amino Acids :
- The compound has been utilized in the fluorescent derivatisation of amino acids, making it applicable as a fluorescent derivatising reagent in biological assays (Frade et al., 2007).
Physical Property Analysis for Gas Separation :
- A study on the physical properties of amines, including 3-amino-1-propanol, for use in acidic gases separation processes, provides insights into the suitability of these compounds in operations controlled by mass transfer (Blanco et al., 2017).
Synthesis of Deuterated Compounds :
- Deuterated 3-amino-1-propanols have been synthesized for applications in mass spectrometry studies, highlighting the compound's versatility in chemical synthesis (Springer et al., 2007).
Lipid-Based Drug Delivery Systems :
- Oleic acid-based heterolipid, synthesized using 3-amino-1-propanol, has been explored for its application in self-microemulsifying drug delivery systems, indicating its potential in pharmaceutical formulations (Kalhapure & Akamanchi, 2012).
Genetic Encoding in Proteins :
- A genetically encoded fluorescent amino acid, related to this compound, has been developed for studying protein structure and interactions, demonstrating the compound's applicability in molecular biology (Summerer et al., 2006).
Thermal Decomposition Analysis :
- The thermal decomposition of hexanuclear Fe(III) complexes involving the anion of 3-dimethylamino-2-propanol, a related compound, was studied, contributing to the understanding of the thermal behavior of such complexes (Sañudo et al., 2011).
Water-Soluble Resin Synthesis :
- The synthesis and properties of a water-soluble resin with tertiary amine oxide substituents derived from 3-(dimethylamino)propanoic acid were investigated, showing potential applications in thermal laser imaging (An et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as propanoic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds, such as propanoic acid, have been shown to exert their effects through various mechanisms, including acting as an antimicrobial agent for food preservation and flavoring agent .
Biochemical Pathways
Related compounds such as propanoic acid typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
Similar compounds such as propanoic acid derivatives generally have moderately short initial half-lives of 2–5 hours .
Result of Action
Similar compounds such as propanoic acid have been shown to have antimicrobial properties and are used as food preservatives .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-(3-aminopropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCSTCCKNZMDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294760 | |
Record name | 3-(3-aminopropanoylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2140-53-6 | |
Record name | 2140-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-aminopropanoylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2140-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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